Cas no 2229271-84-3 (4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine)

4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine structure
2229271-84-3 structure
Product Name:4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine
CAS No:2229271-84-3
MF:C14H26N2
MW:222.369643688202
CID:6221190
PubChem ID:165699645
Update Time:2025-11-05

4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine
    • 2229271-84-3
    • 4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butan-1-amine
    • EN300-1753415
    • Inchi: 1S/C14H26N2/c1-11(2)10-16-12(3)9-14(13(16)4)7-5-6-8-15/h9,11H,5-8,10,15H2,1-4H3
    • InChI Key: AMZZODIWZUAZLS-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(CCCCN)=C1C)CC(C)C

Computed Properties

  • Exact Mass: 222.209598838g/mol
  • Monoisotopic Mass: 222.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 31Ų

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Additional information on 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine

Chemical Profile of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine (CAS No. 2229271-84-3)

4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229271-84-3, is a complex organic compound with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the pyrrole derivative class, a structural motif widely recognized for its diverse biological activities. The molecular structure incorporates multiple functional groups, including alkyl and amine substituents, which contribute to its unique chemical properties and reactivity.

The synthesis of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine involves multi-step organic transformations, typically starting from readily available precursors such as pyrrole derivatives and branched alkanes. The introduction of the 2-methylpropyl group at the 1-position of the pyrrole ring enhances the compound's steric hindrance, which can influence its binding affinity to biological targets. Additionally, the butan-1-amine moiety at the 3-position introduces a basic nitrogen atom, making the compound amenable to further derivatization for pharmacological applications.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic profiles of such compounds. Molecular modeling studies suggest that 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine may exhibit interactions with enzymes and receptors involved in metabolic pathways. This has sparked interest in exploring its potential as a lead compound for drug discovery, particularly in the treatment of metabolic disorders and inflammatory conditions.

In vitro studies have begun to unravel the mechanistic aspects of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine by investigating its effects on key cellular pathways. Preliminary results indicate that this compound may modulate the activity of enzymes such as cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Furthermore, its ability to interact with G-protein coupled receptors (GPCRs) has been hypothesized based on structural homology with known bioactive molecules.

The role of pyrrole derivatives in medicinal chemistry cannot be overstated. These heterocyclic compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 4-(2,5-dimethyl)-1-(2-methylpropyl)-1H-pyrrol]-3-yIbutan-I-amine (CAS No. 222927184_3) positions it as a promising candidate for further exploration in these therapeutic areas. Researchers are particularly interested in its potential to inhibit key enzymes involved in cancer cell proliferation and survival.

One of the most exciting aspects of this compound is its versatility in chemical modification. The presence of both alkyl and amine functional groups provides multiple sites for derivatization, allowing chemists to tailor its properties for specific applications. For instance, introducing additional polar or hydrophobic groups could enhance its solubility or membrane permeability, making it more suitable for oral or topical administration.

The growing body of evidence supporting the therapeutic potential of 4-(2S5-dimethyl)-I(2S-methylpropyll)-lH-pyrrol]-3-yIbutan-I-amine (CAS No. 222927184_3) has prompted several academic and industrial research teams to initiate clinical trials. These trials aim to evaluate its safety profile and efficacy in animal models before moving on to human studies. The outcomes of these trials could pave the way for novel treatments targeting a range of diseases.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling 4-(25-dimethyI-I(25-methylpropyll)-lH-pyrrol]-3-yIbutan-I-amine (CAS No. 222927184_3) during synthesis and purification. This includes maintaining strict controls over reaction conditions, impurity levels, and product quality to ensure consistency and reproducibility across batches.

The environmental impact of producing such compounds must also be considered. Sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents are increasingly important in modern drug discovery. Green chemistry principles can be applied to optimize processes involving 4-(25-dimethyI-I(25-methylpropyll)-lH-pyrrol]-3-yIbutan-I-amine (CAS No. 222927184_3) by employing catalytic methods or alternative solvents.

In conclusion,4-(25-dimethyI-I(25-methylpropyll)-lH-pyrrol]-3-yIbutan-I-amine (CAS No. 222927184_3) represents a fascinating subject of study with broad implications for pharmaceutical research. Its unique structure offers opportunities for innovation across multiple therapeutic areas, while ongoing research continues to uncover new possibilities for its application.

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